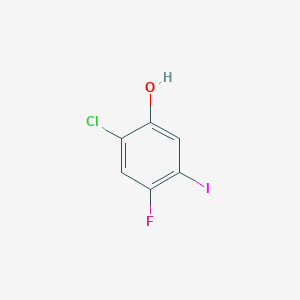

2-Amino-6-iodophenol

Vue d'ensemble

Description

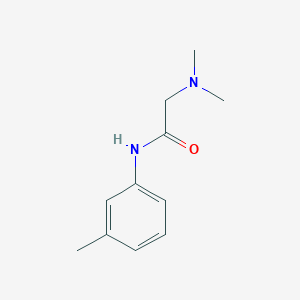

2-Amino-6-iodophenol is an organic compound with the molecular formula C6H6INO . It has a molecular weight of 235.02 g/mol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³, a boiling point of 248.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.3±0.3 cm³, a polar surface area of 46.2 Ų, and a molar volume of 112.2±3.0 cm³ .Applications De Recherche Scientifique

Noncovalent Interaction Studies

Noncovalent interactions are crucial in the formation and stability of supramolecular assemblies. A computational study using 4-Amino-2-iodophenol as a model demonstrated the coexistence of multiple noncovalent interactions such as hydrogen bonds, halogen bonds, and π-π interactions. This research sheds light on the cooperative and anticooperative nature of these interactions in ternary and quaternary systems, offering insights into the design of novel supramolecular structures (Saha & Sastry, 2015).

Structural Biology and X-ray Crystallography

In structural biology, the site-specific incorporation of p-iodo-L-phenylalanine (an analogue of 2-Amino-6-iodophenol) into proteins facilitates the determination of protein structures using single-wavelength anomalous dispersion (SAD) experiments. This method significantly reduces the amount of data required for crystal structure determination, highlighting the utility of iodophenol derivatives in advancing structural biology (Xie et al., 2004).

Chemiluminescence in Analytical Chemistry

Iodophenol derivatives enhance the chemiluminescence of the luminol-H2O2 system, which has been applied to the sensitive detection of hydrogen peroxide and glucose. This finding opens new avenues for developing simple, sensitive assays for clinical diagnostics and environmental monitoring (Yu et al., 2016).

Organic Synthesis and Catalysis

This compound serves as a precursor in various organic syntheses, such as the solvent-switchable regioselective synthesis of aurones and flavones. The choice of solvent plays a crucial role in determining the cyclization mode, demonstrating the compound's versatility in organic synthesis and catalysis (Chavan et al., 2016).

Environmental Remediation

An anaerobic microbial consortium capable of reductively dehalogenating 2,4,6-triiodophenol to 4-iodophenol was enriched from sediments, indicating the potential use of iodophenol derivatives in bioremediation processes to treat halogenated organic pollutants (Oba et al., 2014).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as aryl halides, undergo nucleophilic aromatic substitution reactions . The specific targets of 2-Amino-6-iodophenol would likely depend on the specific biochemical context in which it is used.

Mode of Action

This compound, as an aryl halide, is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halide (in this case, iodine) with the nucleophile . This can result in significant changes to the structure and properties of the molecule.

Biochemical Pathways

For instance, aminoglycosides, which also contain amino groups, can inhibit protein synthesis by promoting mistranslation and eliminating proofreading

Pharmacokinetics

Its molecular weight (23502 Da ) suggests that it could be absorbed and distributed in the body The presence of an amino group could potentially make it a substrate for metabolic enzymes, affecting its bioavailability

Result of Action

If it acts similarly to other aryl halides, it could potentially alter the structure of molecules by substituting a halide with a nucleophile . This could have a variety of effects depending on the specific molecules and cells involved.

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Amino-6-iodophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. The interaction between this compound and tyrosinase can lead to the inhibition of the enzyme’s activity, affecting melanin production. Additionally, this compound can form complexes with proteins, altering their structure and function. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and changes in the expression of genes related to antioxidant defense . This compound’s ability to affect cell function highlights its potential as a tool for studying cellular responses to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby altering their activity. For example, the binding of this compound to tyrosinase results in enzyme inhibition, which can be attributed to the formation of a stable enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term exposure to this compound in cell culture experiments has been associated with sustained oxidative stress and changes in cellular function, highlighting the importance of monitoring its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases play a role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and the levels of key metabolites. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. For instance, transporters such as organic anion-transporting polypeptides (OATPs) may play a role in the uptake of this compound into cells, influencing its intracellular concentration and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. In the mitochondria, this compound can affect mitochondrial function and dynamics, while in the nucleus, it can influence gene expression by interacting with nuclear proteins. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects .

Propriétés

IUPAC Name |

2-amino-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOJOGYKEWTXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315338 | |

| Record name | 2-Amino-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99968-81-7 | |

| Record name | 2-Amino-6-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B226561.png)

![methyl 3-(1H-indol-3-yl)-2-[(phenylacetyl)amino]propanoate](/img/structure/B226570.png)

![7-Methoxy-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4-(trifluoromethyl)quinoline](/img/structure/B226571.png)

![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)

![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)

![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)